4-butyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
4-butyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with phenols, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-butyl-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: shares structural similarities with other chromenones, such as coumarins and flavonoids.
Coumarins: Known for their anticoagulant properties.
Flavonoids: Known for their antioxidant and anti-inflammatory effects.
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other chromenones.
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-butyl-7-methyl-5-phenacyloxychromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-3-4-8-17-13-21(24)26-20-12-15(2)11-19(22(17)20)25-14-18(23)16-9-6-5-7-10-16/h5-7,9-13H,3-4,8,14H2,1-2H3 |
InChI Key |
PXPJFIUBQNJVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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